molecular formula C26H25ClFN7O B15226961 (R)-4-(1-(3-Chloro-2-methyl-2H-indazol-5-yl)-5-methyl-4-(3-(methylamino)piperidine-1-carbonyl)-1H-imidazol-2-yl)-2-fluorobenzonitrile

(R)-4-(1-(3-Chloro-2-methyl-2H-indazol-5-yl)-5-methyl-4-(3-(methylamino)piperidine-1-carbonyl)-1H-imidazol-2-yl)-2-fluorobenzonitrile

Cat. No.: B15226961
M. Wt: 506.0 g/mol
InChI Key: JAKGNRQBWOOXQA-GOSISDBHSA-N
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Description

The compound “®-4-(1-(3-Chloro-2-methyl-2H-indazol-5-yl)-5-methyl-4-(3-(methylamino)piperidine-1-carbonyl)-1H-imidazol-2-yl)-2-fluorobenzonitrile” is a complex organic molecule that features multiple functional groups, including an indazole ring, an imidazole ring, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:

    Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Introduction of the Imidazole Ring: This may involve the condensation of glyoxal or its derivatives with amines.

    Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Final Assembly: The various fragments are then coupled together using cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the indazole ring may lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-(3-Chloro-2-methyl-2H-indazol-5-yl)-5-methyl-4-(3-(methylamino)piperidine-1-carbonyl)-1H-imidazol-2-yl)-2-fluorobenzonitrile: can be compared with other indazole or imidazole derivatives that have similar structural features.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and rings, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H25ClFN7O

Molecular Weight

506.0 g/mol

IUPAC Name

4-[1-(3-chloro-2-methylindazol-5-yl)-5-methyl-4-[(3R)-3-(methylamino)piperidine-1-carbonyl]imidazol-2-yl]-2-fluorobenzonitrile

InChI

InChI=1S/C26H25ClFN7O/c1-15-23(26(36)34-10-4-5-18(14-34)30-2)31-25(16-6-7-17(13-29)21(28)11-16)35(15)19-8-9-22-20(12-19)24(27)33(3)32-22/h6-9,11-12,18,30H,4-5,10,14H2,1-3H3/t18-/m1/s1

InChI Key

JAKGNRQBWOOXQA-GOSISDBHSA-N

Isomeric SMILES

CC1=C(N=C(N1C2=CC3=C(N(N=C3C=C2)C)Cl)C4=CC(=C(C=C4)C#N)F)C(=O)N5CCC[C@H](C5)NC

Canonical SMILES

CC1=C(N=C(N1C2=CC3=C(N(N=C3C=C2)C)Cl)C4=CC(=C(C=C4)C#N)F)C(=O)N5CCCC(C5)NC

Origin of Product

United States

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